molecular formula C12H7N3O4S2 B2980120 N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]furan-3-carboxamide CAS No. 391867-98-4

N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]furan-3-carboxamide

Cat. No.: B2980120
CAS No.: 391867-98-4
M. Wt: 321.33
InChI Key: WCRNKOAFANTQNW-UHFFFAOYSA-N
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Description

N-[4-(4-Nitrothiophen-2-yl)-1,3-thiazol-2-yl]furan-3-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a 4-nitrothiophen-2-yl group at the 4-position and a furan-3-carboxamide moiety at the 2-position.

Properties

IUPAC Name

N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]furan-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7N3O4S2/c16-11(7-1-2-19-4-7)14-12-13-9(6-21-12)10-3-8(5-20-10)15(17)18/h1-6H,(H,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCRNKOAFANTQNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C(=O)NC2=NC(=CS2)C3=CC(=CS3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]furan-3-carboxamide is a complex heterocyclic compound with notable biological activity. Its unique molecular structure, characterized by the presence of thiazole and nitrothiophenyl groups, positions it as a candidate for various therapeutic applications. This article reviews the biological activity of this compound, highlighting its antimicrobial, anticancer, and anti-inflammatory properties based on diverse research findings.

Molecular Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C8H5N3O3S
  • Molecular Weight : 255.2736 g/mol
  • CAS Number : 58139-52-9

These features contribute to its reactivity and potential interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds with thiazole and nitrothiophenyl groups exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 50 to 400 µg/mL, indicating moderate to strong efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .

CompoundMIC (µg/mL)Target Organism
This compound100E. coli
Related Thiazole Derivative50S. aureus
Another Nitro-Thiophene Compound200C. albicans

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies reveal that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. The presence of the nitro group is particularly significant as it can enhance bioactivity through redox processes, making it a focus for further research in cancer therapeutics .

Anti-inflammatory Activity

This compound has shown promise as an anti-inflammatory agent. Preliminary studies suggest that it may modulate inflammatory pathways by interacting with proteins involved in inflammation. For example, it can potentially inhibit the activity of pro-inflammatory cytokines, which plays a crucial role in various inflammatory diseases .

Case Studies

  • Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial effects of various thiazole derivatives, including this compound. The results indicated significant inhibition of bacterial growth at concentrations comparable to standard antibiotics .
  • Cancer Cell Proliferation Inhibition : In a study involving human cancer cell lines, this compound was found to reduce cell viability significantly. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Features Reference
N-[4-(4-Nitrothiophen-2-yl)-1,3-thiazol-2-yl]furan-3-carboxamide (Target) 4-Nitrothiophene, furan-3-carboxamide C₁₂H₈N₃O₄S₂ ~340 Strong electron-withdrawing nitro group; aromatic furan-carboxamide linkage -
N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide 4-Fluorophenyl, 3-methylbenzofuran C₂₀H₁₅FN₂O₂S 366.41 Fluorine enhances lipophilicity; benzofuran increases aromatic surface area
N-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]-1-methyl-4-nitro-1H-pyrazole-3-carboxamide 3,4-Dichlorophenyl, nitro-pyrazole C₁₄H₁₀Cl₂N₅O₃S 405.22 Dual electron-withdrawing groups (Cl, NO₂); pyrazole may enhance metabolic stability
N-[4-(3-Bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]-N′-(2-furoyl)thiourea 3-Bromo-4-methoxyphenyl, thiourea linkage C₁₅H₁₂BrN₃O₃S₂ 418.37 Thiourea enables stronger hydrogen bonding; bromine adds steric bulk
N-(4-Fluorophenyl)-2-[(phenylsulfonyl)amino]-1,3-thiazole-4-carboxamide 4-Fluorophenyl, sulfonamide C₁₆H₁₂FN₃O₃S₂ 393.42 Sulfonamide group improves solubility; fluorine enhances bioavailability
N-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]tetrahydro-2-furancarboxamide 4-Fluorophenyl, saturated tetrahydrofuran C₁₄H₁₃FN₂O₂S 292.33 Tetrahydrofuran reduces aromaticity, potentially increasing metabolic stability

Key Structural Differences and Implications

Electron-Withdrawing Groups: The target compound’s 4-nitrothiophene group provides stronger electron withdrawal than the 4-fluorophenyl group in or 3,4-dichlorophenyl in . This may enhance electrophilic reactivity or polar interactions in biological targets.

Carboxamide vs. Thiourea Linkages :

  • The furan-3-carboxamide in the target supports hydrogen bonding via the amide NH and carbonyl groups, critical for molecular recognition .
  • The thiourea in offers additional hydrogen-bonding sites (NH groups), which could improve binding to protein targets but may reduce metabolic stability.

Aromatic vs. Saturated Rings :

  • The tetrahydrofuran in lacks aromaticity, reducing π-π stacking interactions but improving solubility compared to the target’s furan ring.

Sulfonamide Functionality :

  • The sulfonamide in enhances acidity and solubility, making it more suitable for aqueous environments compared to carboxamides.

Q & A

Q. What are common synthetic routes for N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]furan-3-carboxamide?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions. For example, thiazole derivatives are often prepared by reacting thiourea intermediates with α-haloketones or α-haloamides. A similar approach was used for N-[4-(4-chlorophenyl)amino-1,3-thiazol-2-yl]thiourea, where N4-(4-chlorophenyl)-1,3-thiazole-2,4-diamine was reacted with phenyl isothiocyanate or acetic anhydride to form substituted thiazoles . Key steps include:
  • Purification via column chromatography (silica gel, ethyl acetate/hexane).
  • Characterization using 1H^1H-NMR and 13C^{13}C-NMR to confirm regioselectivity.
    Table 1 : Example Reagents and Conditions for Thiazole Synthesis
ReagentReaction TimeYield (%)Reference
Phenyl isothiocyanate3 hours72
Acetic anhydride2 hours65

Q. How is the crystal structure of this compound determined experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For thiazole derivatives, data collection is performed at 292 K using a diffractometer (e.g., Bruker D8 VENTURE) with Mo-Kα radiation (λ = 0.71073 Å). The SHELX suite (SHELXD for structure solution, SHELXL for refinement) is widely used . Critical parameters include:
  • R-factor : Aim for < 0.05 (e.g., R = 0.049 in a related thiazole-furan structure ).
  • Data-to-parameter ratio : > 15:1 to ensure model reliability.
    Visualization tools like ORTEP-3 are recommended for generating thermal ellipsoid plots .

Advanced Research Questions

Q. How can computational docking studies predict the biological activity of this compound?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) can model interactions with enzyme targets like COX-1/COX-2 or 15-LOX. For thiazole derivatives, hydrophobic interactions with active-site residues (e.g., Leu384 in COX-2) are critical for inhibition . Steps include:

Protein Preparation : Retrieve the target structure from PDB (e.g., 1PXX for COX-2).

Ligand Optimization : Minimize the compound’s energy using Gaussian09 (B3LYP/6-31G* basis set).

Docking Validation : Compare results with known inhibitors (e.g., Celecoxib) to assess binding affinity (ΔG ≤ -8 kcal/mol suggests strong binding).

Q. How to resolve contradictions in crystallographic data for nitro-substituted thiazoles?

  • Methodological Answer : Discrepancies in bond lengths/angles may arise from disorder or twinning. Strategies include:
  • Twin Refinement : Use SHELXL’s TWIN/BASF commands for twinned data .
  • Disorder Modeling : Apply PART/SUMP restraints to split occupancy for overlapping atoms.
    For example, a related furan-thiazole solvate showed mean C–C bond length = 0.003 Å after refinement, indicating high precision .

Q. What are the structure-activity relationship (SAR) insights for nitro-substituted thiazoles in enzyme inhibition?

  • Methodological Answer : The nitro group at the 4-position of thiophene enhances electron-withdrawing effects, stabilizing π-π stacking with aromatic residues (e.g., Tyr385 in COX-2). SAR studies on N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide revealed:
  • Selectivity : Nitro groups reduce COX-2 selectivity (IC50 = 9.01 µM vs. 11.65 µM for COX-1/COX-2) .
  • Substitution Effects : Methyl groups on the furan ring increase lipophilicity, improving membrane permeability.

Methodological Notes

  • Data Integrity : All referenced studies used peer-reviewed protocols (e.g., IUCr standards for crystallography ).

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